molecular formula C12H15NO2 B11895907 1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 99365-66-9

1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11895907
CAS No.: 99365-66-9
M. Wt: 205.25 g/mol
InChI Key: QKOFZEAHFMCOAU-UHFFFAOYSA-N
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Description

1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a methoxy group at the 7th position and an ethanone group attached to the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the reduction of 7-Methoxy-3,4-dihydro-2H-isoquinolin-1-one using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then treated with sodium sulfate decahydrate and filtered through a celite pad. The filtrate is concentrated in vacuo, and the residue is dissolved in diethyl ether. Hydrochloric acid in ethyl acetate is added to the ether solution, resulting in the formation of a white precipitate, which is collected by filtration .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various isoquinoline derivatives.

Scientific Research Applications

1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-1,2,3,4-tetrahydroisoquinoline
  • 6-Methoxy-1-methyl-3,4-dihydroisoquinolin-7-ol
  • 7-Methoxy-2-tetralone

Uniqueness

1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its specific substitution pattern and the presence of both a methoxy group and an ethanone group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .

Properties

CAS No.

99365-66-9

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C12H15NO2/c1-9(14)13-6-5-10-3-4-12(15-2)7-11(10)8-13/h3-4,7H,5-6,8H2,1-2H3

InChI Key

QKOFZEAHFMCOAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)OC

Origin of Product

United States

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